molecular formula C11H14FN B13224796 N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine

N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine

Cat. No.: B13224796
M. Wt: 179.23 g/mol
InChI Key: YCUXGRSZPJVBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine is a fluorinated cyclopropanamine derivative of interest in neuroscience and medicinal chemistry research. With the CAS Number 926198-62-1 and a molecular formula of C11H14FN, it has a molecular weight of 179.23 g/mol . This compound is part of a class of aryl cyclopropylamines that are investigated as analogues of the classic monoamine oxidase (MAO) inhibitor tranylcypromine . Researchers are exploring these analogues to develop potent and selective inhibitors for MAO A and MAO B, enzymes that are important targets in understanding and treating neurological and neurodegenerative disorders such as depression and Parkinson's disease . The strategic introduction of a fluorine atom at the 2-position of the phenyl ring, as seen in this compound, is a key modification studied for its effects on inhibitor potency and selectivity, as well as on physical-chemical properties like pKa and lipophilicity, which influence membrane permeability and bioavailability . Furthermore, structural analogues based on the 2-phenylcyclopropylmethylamine scaffold have shown significant promise as selective agonists for the 5-HT2C receptor, which is a prominent target for CNS disorders such as schizophrenia and drug addiction . The research value of this compound lies in its potential to help scientists elucidate structure-activity relationships (SAR) and develop more selective therapeutic agents with improved efficacy and reduced side effects . Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14FN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

YCUXGRSZPJVBOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-fluoroacetophenone with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are complex and may include modulation of signal transduction pathways, alteration of enzyme activity, and interaction with cellular membranes.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

The following table compares key structural and physicochemical properties of N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine with its halogenated analogs:

Compound Name Molecular Formula (Base) Molecular Weight (Base) Substituent Position/Type CAS Number (HCl Salt) Key Properties/Notes
This compound C₁₁H₁₅FN 187.25 g/mol 2-Fluorophenyl 1215107-57-5 Hydrochloride salt; high solubility
N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine C₁₁H₁₅ClN 203.70 g/mol 2-Chlorophenyl 886366-50-3 Chlorine increases lipophilicity
N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine C₁₁H₁₃ClFN 213.68 g/mol 2-Chloro, 4-fluoro 1157992-96-5 Mixed halogenation alters steric effects
1-(2-Fluorophenyl)cyclopropanamine HCl C₉H₁₀ClFN 189.64 g/mol Direct 2-fluorophenyl 886366-50-3 Lacks ethyl spacer; smaller molecular size

Key Observations :

  • Fluorine vs. However, chlorine’s larger size increases lipophilicity, which may enhance membrane permeability .
  • Mixed Halogenation : The 2-chloro-4-fluoro analog (C₁₁H₁₃ClFN) introduces both steric bulk and electronic effects, which could modulate metabolic stability and target selectivity .

Pharmacologically Relevant Fluorinated Compounds

  • Despropionyl-2-fluoro fentanyl: Features a 2-fluorophenyl group and piperidine core. Fluorine here may enhance µ-opioid receptor binding compared to non-fluorinated analogs .
  • Alfentanil : A fentanyl analog with a fluorinated phenyl group, demonstrating reduced potency but faster onset due to fluorine’s electronic effects .

Structural Implications :

  • Fluorine in aromatic systems often reduces metabolic degradation by blocking cytochrome P450 oxidation sites, extending half-life .

Biological Activity

N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclopropanamine moiety attached to an ethyl group, which is further substituted with a 2-fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C11H12FC_{11}H_{12}F, and it has a CAS number of 1170249-65-6.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in neurotransmitter systems. Studies suggest that this compound may modulate biological pathways critical for treating neurological disorders.

  • Binding Affinity : The fluorophenyl substituent enhances binding affinity towards specific receptors, which can lead to significant modulation of neurotransmitter activity, particularly dopamine and serotonin systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neurological Effects : Compounds similar in structure have shown potential in treating conditions like depression and anxiety by influencing neurotransmitter dynamics.
  • Antiparasitic Potential : Investigations into structurally related compounds suggest that modifications in the cyclopropanamine structure can enhance antiparasitic activity, although specific data for this compound is limited .

Comparative Analysis with Related Compounds

A comparative analysis reveals how variations in halogen substitution affect the biological behavior of cyclopropanamine derivatives:

Compound NameStructural FeatureUnique Aspect
N-[1-(4-fluorophenyl)ethyl]cyclopropanamineFluorine at para positionDifferent electronic properties affecting reactivity
N-[1-(2-chlorophenyl)ethyl]cyclopropanamineChlorine instead of fluorineAltered reactivity and interaction profiles
N-[1-(2-bromophenyl)ethyl]cyclopropanamineBromine substitutionVariations in physical and chemical properties

This table illustrates how the position and type of halogen substitution can significantly influence the compound's pharmacological profile.

Case Study 1: Neurotransmitter Modulation

A study investigating the effects of structurally similar compounds on serotonin receptors demonstrated that modifications like those found in this compound could enhance selectivity and efficacy. This suggests potential applications in developing antidepressants or anxiolytics .

Case Study 2: Antiparasitic Activity

Research on other cyclopropanamine analogs has shown promising antiparasitic effects. For instance, compounds with similar structures exhibited significant inhibition against Plasmodium falciparum, suggesting that this compound may also possess such activity, warranting further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.